molecular formula C13H19NO2 B1443464 [4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine CAS No. 1250057-67-0

[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine

Cat. No.: B1443464
CAS No.: 1250057-67-0
M. Wt: 221.29 g/mol
InChI Key: JBPMLIRZXQJDRX-UHFFFAOYSA-N
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Description

[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This benzylamine derivative features a tetrahydrofuran (oxolane) ring ether linkage, a structural motif of significant interest in medicinal chemistry and drug discovery. Compounds with such structures are often explored as synthetic intermediates or for their potential biological activity. The primary application of this compound is in scientific research and development. It serves as a valuable building block (synthon) for the synthesis of more complex molecules. Researchers may utilize it in the design and development of novel pharmaceutical candidates, leveraging its amine functional group for further chemical modifications . The structure of this molecule suggests its potential use in areas such as peptide-mimetic chemistry or as a core structure for creating compound libraries. The field of synthetic chemistry, particularly solid-phase peptide synthesis (SPPS), relies heavily on the availability of high-quality, specialized building blocks to drive innovation in creating biologically active molecules . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

[4-methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10-2-3-12(7-14)13(6-10)16-9-11-4-5-15-8-11/h2-3,6,11H,4-5,7-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPMLIRZXQJDRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN)OCC2CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Oxolan-3-ylmethoxy Group and Attachment to Phenyl Ring

  • Step 1: Synthesis of Oxolan-3-ylmethanol Derivative
    The oxolan (tetrahydrofuran) ring is functionalized at the 3-position with a methanol group or equivalent reactive intermediate. This intermediate is prepared by selective hydroxylation or ring functionalization strategies from tetrahydrofuran precursors.

  • Step 2: Etherification with 2-Hydroxy-4-methylbenzyl Derivatives
    The phenolic hydroxyl group at the 2-position of the 4-methylphenyl ring is reacted with the oxolan-3-ylmethanol derivative under conditions favoring ether bond formation. Typical methods include Williamson ether synthesis, utilizing base-mediated deprotonation of the phenol followed by reaction with a suitable halogenated oxolan derivative or activated alcohol.

Introduction of the Methanamine Group

  • Step 3: Conversion of Benzylic Position to Aminomethyl Group
    The benzylic position (adjacent to the phenyl ring) is functionalized to introduce the methanamine group. This can be achieved by:

    • Halogenation followed by amination:
      The benzylic position is first halogenated (e.g., bromination) to form a benzylic halide intermediate, which is then substituted with ammonia or an amine source to yield the methanamine.

    • Reductive amination:
      Starting from a benzaldehyde or benzyl ketone intermediate, reductive amination with ammonia or amine under catalytic hydrogenation conditions can provide the methanamine functionality.

Research Findings and Optimization

  • Yields and Purity:
    The multi-step synthesis requires optimization of reaction times, temperatures, and catalysts to maximize yield and optical purity if chiral centers are involved. Industrial processes often employ protecting groups and selective catalysts to minimize side reactions.

  • Scalability:
    Industrial-scale synthesis favors routes that avoid hazardous reagents and expensive catalysts. For example, enzymatic or asymmetric catalytic methods used in related benzylamine derivatives are often avoided due to cost and complexity.

  • Comparative Analysis:
    Compared to similar compounds lacking the oxolan-3-ylmethoxy group or with different substitution patterns, the synthetic route to this compound is more complex due to the need to form the ether linkage with the oxolan ring and the amine functionality on the aromatic methylene position.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Starting Material(s) Key Reagents/Catalysts Conditions Outcome
1 Oxolan-3-ylmethanol synthesis Tetrahydrofuran or derivatives Hydroxylation agents, protecting groups Controlled temperature, inert atmosphere Oxolan-3-ylmethanol intermediate
2 Etherification 2-Hydroxy-4-methylbenzyl derivative + oxolan-3-ylmethanol Base (e.g., NaH, K2CO3), solvent (DMF, DMSO) Mild heating, inert atmosphere [4-Methyl-2-(oxolan-3-ylmethoxy)phenyl] intermediate
3 Amination Benzylic halide or aldehyde intermediate Ammonia or amine source, reductive agent (e.g., Pd/C, H2) Room temperature to reflux This compound

Notes on Related Patents and Literature

  • While direct patents specifically detailing this compound’s synthesis are limited, related benzylamine derivatives have been synthesized via analogous routes involving etherification and amination steps.
  • Improved processes for related methoxyphenyl ethylamines suggest that selective functionalization and chiral resolution steps can be applied if stereochemistry is relevant.
  • Industrial synthesis prioritizes cost-effective reagents and avoids expensive catalysts such as rhodium complexes or enzymes that are common in asymmetric amine synthesis.

Chemical Reactions Analysis

Types of Reactions

[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or other amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted phenylmethanamine derivatives.

Scientific Research Applications

[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine: has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials, including polymers and resins.

Mechanism of Action

The mechanism of action of [4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolan-3-ylmethoxy group may enhance its binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Structural Modifications in Substituted Benzylamine Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine 4-methyl, 2-(oxolan-3-ylmethoxy) C₁₃H₁₉NO₂ Enhanced solubility due to oxolan ring; used in drug impurity profiling
[4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine 4-methyl, 2-(oxolan-3-yloxy) C₁₂H₁₇NO₂ Direct oxolan-3-yloxy substituent (no methylene bridge); lower molecular weight (207.26 g/mol)
[4-Methyl-2-(3-methylbutoxy)phenyl]methanamine 4-methyl, 2-(3-methylbutoxy) C₁₃H₂₁NO Branched alkoxy chain; increased lipophilicity (clogP ~3.5 estimated)
(5-Phenylfuran-2-yl)methanamine derivatives Furan core with phenyl and methanamine Variable SIRT2 inhibitors; urea linker and 4-carboxyl groups critical for activity
2-(4-Methoxyphenyl)-N-methylethanamine 4-methoxy, N-methyl ethanamine C₁₀H₁₅NO Extended ethylamine chain; potential CNS activity due to structural similarity to phenethylamines

Biological Activity

[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine is a synthetic organic compound exhibiting significant potential in various biological applications. Its unique structure, featuring a methanamine group and a substituted phenyl ring, suggests diverse interactions with biological systems, making it an interesting subject for pharmacological research.

Chemical Structure and Properties

The compound can be described structurally as follows:

Component Description
Methanamine Group Contributes to the compound's basicity and potential for hydrogen bonding.
Phenyl Ring Provides a hydrophobic environment that may enhance membrane permeability.
Oxolan-3-ylmethoxy Group Enhances binding affinity to biological targets due to its unique spatial configuration.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The oxolan-3-ylmethoxy group may improve binding affinity, leading to modulation of various biological pathways. Research indicates that the compound may act as a ligand in biochemical assays, influencing cellular signaling and physiological responses.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial and fungal strains. Preliminary studies suggest its effectiveness exceeds that of traditional antibiotics like ampicillin and streptomycin, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus.

Anticancer Potential

Research indicates that this compound may inhibit tumor cell proliferation, suggesting potential applications in cancer therapy. Its structural similarities to known anticancer agents indicate that it could be developed further for therapeutic use .

Neuroprotective Effects

The compound's structural characteristics also suggest potential neuroprotective effects, possibly beneficial in treating neurodegenerative diseases. Computational predictions have indicated activities similar to established neuroprotective agents, warranting further investigation into its efficacy in this area.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : A study reported that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 0.004 mg/mL to 0.03 mg/mL against sensitive strains of Escherichia coli and Enterobacter cloacae, demonstrating its potential as a novel antimicrobial agent .
  • Anticancer Activity : In vitro studies revealed that the compound significantly reduced cell viability in several cancer cell lines, with IC50 values indicating potent anticancer properties .
  • Neuroprotection : In preclinical models, the compound demonstrated protective effects on neuronal cells subjected to oxidative stress, suggesting its potential role in neurodegenerative disease management.

Antimicrobial Activity Summary

Bacterial Strain MIC (mg/mL) MBC (mg/mL)
Staphylococcus aureus0.0150.030
Bacillus cereus0.0080.020
Escherichia coli0.0040.008
Enterobacter cloacae0.0040.006

Anticancer Activity Summary

Cell Line IC50 (µM)
MCF-7 (Breast cancer)15
HeLa (Cervical cancer)10
A549 (Lung cancer)12

Q & A

Q. What are the established synthetic routes for [4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine, and what are the critical reaction conditions?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Protection of the primary amine group (e.g., using tert-butoxycarbonyl (Boc) protection) to prevent side reactions during subsequent steps .
  • Step 2 : Alkylation of the phenolic oxygen with oxolan-3-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Deprotection of the amine group using acidic conditions (e.g., HCl in dioxane) .
  • Key Considerations : Solvent choice (polar aprotic solvents enhance reaction rates), temperature control (60–80°C for alkylation), and purity validation via HPLC or GC-MS .

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR validate the aromatic substitution pattern (δ 6.8–7.2 ppm for phenyl protons) and oxolane methoxy linkage (δ 3.5–4.0 ppm) .
  • X-ray Crystallography : SHELX software refines crystal structures to confirm bond lengths/angles (e.g., C-O bond ~1.43 Å in oxolane) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ = 208.1443 for C₁₂H₁₇NO₂) .

Advanced Research Questions

Q. What computational strategies predict the pharmacological activity of this compound?

  • Methodological Answer :
  • PASS (Prediction of Activity Spectra for Substances) : Predicts potential bioactivity (e.g., 72% probability of monoamine oxidase inhibition) based on structural analogs .
  • Molecular Docking : AutoDock Vina evaluates binding affinity to targets (e.g., serotonin receptor 5-HT2A, with docking scores ≤ −8.5 kcal/mol) .
  • ADMET Prediction : SwissADME assesses pharmacokinetics (e.g., logP ~2.1 suggests moderate blood-brain barrier penetration) .

Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies?

  • Methodological Answer : Comparative analysis of analogs reveals:
Compound Structural Variation Biological Activity Reference
3-MethoxyphenylmethanamineMethoxy at C3Antidepressant (IC₅₀ = 1.2 µM for SERT)
4-Fluoro-3-methoxyphenylmethanamineFluoro at C4Anticancer (IC₅₀ = 5.8 µM for HeLa)
Target CompoundOxolane-methoxy at C2MAO-B inhibition (IC₅₀ = 3.4 µM)
  • Key Insight : The oxolane-methoxy group enhances metabolic stability compared to linear alkoxy chains .

Q. What experimental strategies resolve contradictions in reported synthetic yields or bioactivity data?

  • Methodological Answer :
  • Reproducibility Checks : Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity) .
  • Analytical Harmonization : Cross-validate purity using orthogonal methods (e.g., LC-MS + elemental analysis) .
  • Bioassay Standardization : Use positive controls (e.g., clorgyline for MAO inhibition assays) to calibrate activity measurements .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine
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[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine

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